molecular formula C17H14F2N4O B2727329 1-(4-fluoro-3-methylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326879-77-9

1-(4-fluoro-3-methylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2727329
CAS No.: 1326879-77-9
M. Wt: 328.323
InChI Key: VMNDQHRBRDFAJT-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F2N4O and its molecular weight is 328.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in various fields of research, particularly in the synthesis and structural analysis of related compounds. Although specific studies on this compound are limited, research on closely related compounds provides insights into potential applications and methodologies that could be applied to N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.

For example, the synthesis and crystal structure analysis of compounds with similar structures, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been reported, highlighting methods for analyzing the crystal structure and assessing antitumor activity against cancer cell lines (Hao et al., 2017). Such studies can provide a foundation for further research into the structural and biological properties of N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.

Biological Activity and Applications

Research on compounds with similar structures or functional groups has revealed potential biological activities that could extend to N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. For instance, studies have demonstrated the antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives, suggesting applications in the development of new antimicrobial agents (Jadhav et al., 2017). Additionally, the evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists offers insights into the pharmacological properties of such compounds, which could inform research into the potential therapeutic applications of N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Doi et al., 2017).

Chemical Synthesis and Methodology Development

The exploration of synthetic methodologies and the development of novel chemical reactions are crucial aspects of research involving compounds like N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Studies focusing on the synthesis of related compounds provide valuable information on reaction conditions, catalysts, and reagents that could be applicable to the synthesis of N-(4-fluorobenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. For example, the catalyst- and solvent-free synthesis of benzamide derivatives highlights innovative approaches to chemical synthesis that are environmentally friendly and efficient (Moreno-Fuquen et al., 2019).

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-11-8-14(6-7-15(11)19)23-10-16(21-22-23)17(24)20-9-12-2-4-13(18)5-3-12/h2-8,10H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNDQHRBRDFAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.